molecular formula C11H12N4O B7824628 6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one

6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one

Cat. No.: B7824628
M. Wt: 216.24 g/mol
InChI Key: OJZAQIXZSCJIOM-UHFFFAOYSA-N
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Description

The compound with the identifier “6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one” is known as lanatoside C. Lanatoside C is a cardiac glycoside derived from the leaves of the Digitalis lanata plant. It has been traditionally used in medicine for its potent effects on the heart, particularly in the treatment of heart failure and certain arrhythmias.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanatoside C is typically extracted from the leaves of the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain lanatoside C in its pure form.

Industrial Production Methods

Industrial production of lanatoside C involves large-scale cultivation of Digitalis lanata plants. The leaves are harvested, dried, and processed to extract the glycosides. Advanced chromatographic techniques are employed to isolate and purify lanatoside C from other glycosides present in the extract.

Chemical Reactions Analysis

Types of Reactions

Lanatoside C undergoes several types of chemical reactions, including:

    Hydrolysis: Lanatoside C can be hydrolyzed to produce digitoxigenin and glucose.

    Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Lanatoside C can be reduced to form reduced glycosides.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are commonly used for the hydrolysis of lanatoside C.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride are employed.

Major Products Formed

    Hydrolysis: Digitoxigenin and glucose.

    Oxidation: Various oxidized derivatives of lanatoside C.

    Reduction: Reduced glycosides.

Scientific Research Applications

Lanatoside C has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of cardiac glycosides and their chemical properties.

    Biology: Lanatoside C is used in research to study its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating heart conditions and its effects on other diseases.

    Industry: Lanatoside C is used in the pharmaceutical industry for the development of cardiac medications.

Mechanism of Action

Lanatoside C exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making lanatoside C effective in treating heart failure and certain arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Digoxin: Another cardiac glycoside derived from Digitalis species, with similar effects on the heart.

    Digitoxin: A cardiac glycoside with a longer half-life compared to lanatoside C.

    Ouabain: A cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Lanatoside C is unique due to its specific chemical structure and its balance of potency and duration of action. It has a distinct profile compared to other cardiac glycosides, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZAQIXZSCJIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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